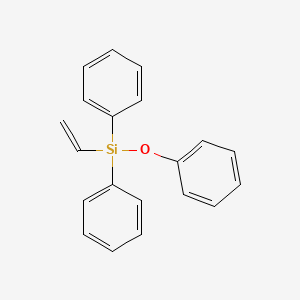
Ethenyl(phenoxy)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(phenoxy)diphenylsilane is an organosilicon compound characterized by the presence of an ethenyl group (vinyl group), a phenoxy group, and two phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(phenoxy)diphenylsilane typically involves the reaction of phenoxy-substituted silanes with vinyl-containing reagents. One common method is the hydrosilylation reaction, where a phenoxy-substituted silane reacts with an alkyne or alkene in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl(phenoxy)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The vinyl group can be reduced to form ethyl-substituted silanes.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include phenol derivatives, ethyl-substituted silanes, and various organosilicon compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethenyl(phenoxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Biology: The compound can be used in the development of biocompatible materials for medical applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of ethenyl(phenoxy)diphenylsilane involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, forming cross-linked networks that enhance the material properties. The phenoxy group provides stability and resistance to oxidation, while the phenyl groups contribute to the overall hydrophobicity and thermal stability of the compound. These combined effects make it a versatile compound for various applications.
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar in structure but lacks the phenoxy and vinyl groups, making it less versatile in certain applications.
Diphenylsilane: Contains two phenyl groups but lacks the phenoxy and vinyl groups, limiting its reactivity.
Phenoxyethanol: Contains a phenoxy group but lacks the silicon and vinyl groups, making it more suitable for different applications such as preservatives.
Uniqueness: Ethenyl(phenoxy)diphenylsilane is unique due to the combination of the vinyl, phenoxy, and phenyl groups attached to the silicon atom. This unique structure imparts a combination of reactivity, stability, and versatility that is not found in other similar compounds. The presence of the vinyl group allows for polymerization and cross-linking, while the phenoxy group provides oxidative stability, making it suitable for a wide range of applications in materials science and industry.
Propriétés
Numéro CAS |
63107-42-6 |
|---|---|
Formule moléculaire |
C20H18OSi |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
ethenyl-phenoxy-diphenylsilane |
InChI |
InChI=1S/C20H18OSi/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h2-17H,1H2 |
Clé InChI |
ZWOUFTFJUJETDT-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


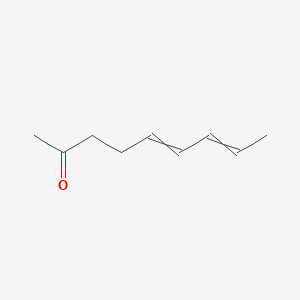
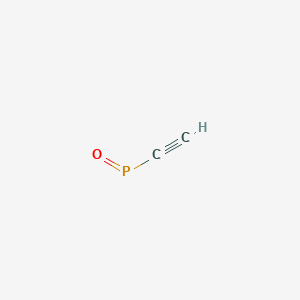
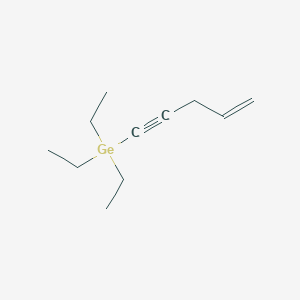
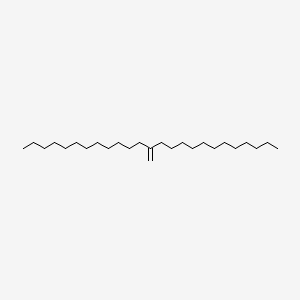
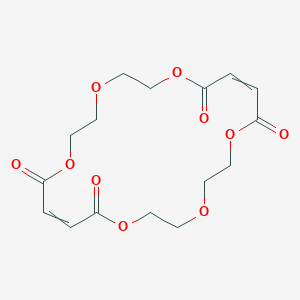


![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)

![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)
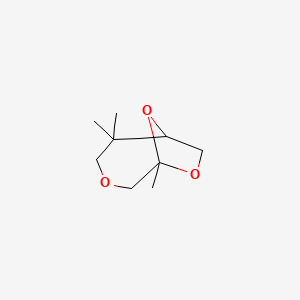
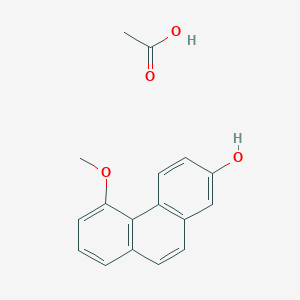
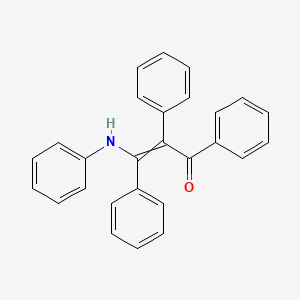
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
